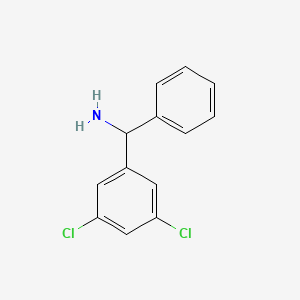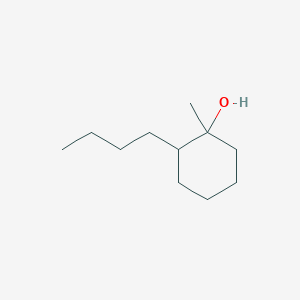
2-(3-(Methoxymethyl)phenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Methoxymethyl)phenyl)azetidine is a chemical compound with the molecular formula C11H15NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-(Methoxymethyl)phenyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. Another method includes the cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Methoxymethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(3-(Methoxymethyl)phenyl)azetidine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is characterized by significant ring strain, which makes it reactive under appropriate conditions. This reactivity allows it to participate in various chemical reactions, potentially interacting with biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Lactams: These are four-membered cyclic amides that are structurally similar to azetidines but contain a carbonyl group.
Uniqueness
2-(3-(Methoxymethyl)phenyl)azetidine is unique due to its specific substitution pattern and the presence of a methoxymethyl group, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-[3-(methoxymethyl)phenyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-8-9-3-2-4-10(7-9)11-5-6-12-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI-Schlüssel |
BAQPEGMROMGAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC=C1)C2CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


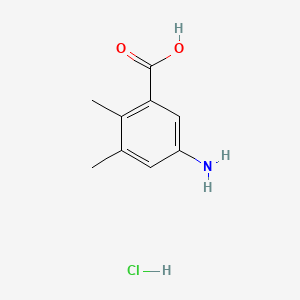
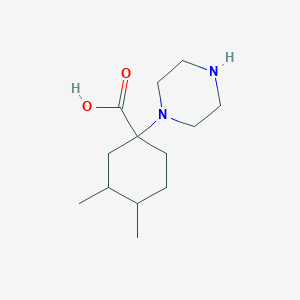
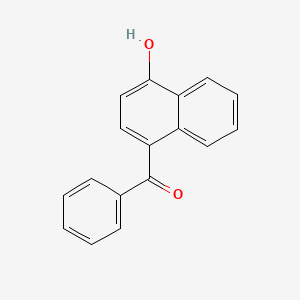
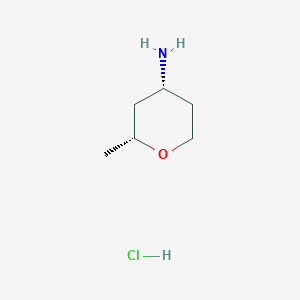



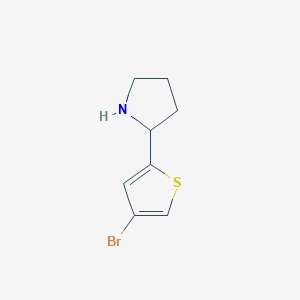
![2-{1-[2-(1,3-oxazol-2-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13629926.png)

